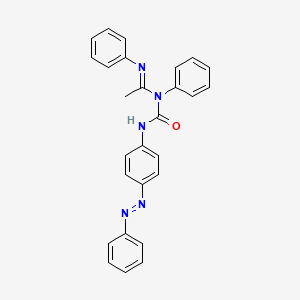
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and various industrial applications. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- typically involves the following steps:
Formation of the Azo Group: The azo group (N=N) is usually formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid.
Coupling Reaction: The diazonium salt formed in the previous step is then coupled with another aromatic compound to form the azo compound.
Urea Formation: The final step involves the reaction of the azo compound with isocyanates or other urea-forming reagents under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves large-scale reactions with precise control over temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
Dye and Pigment Industry: Used as a precursor or intermediate in the synthesis of various dyes and pigments.
Analytical Chemistry: Employed in colorimetric analysis and as indicators.
Biology and Medicine
Biological Staining: Used in staining techniques for microscopy.
Industry
Textile Industry: Utilized in the dyeing and printing of fabrics.
Plastics and Polymers: Incorporated into polymer matrices for coloration.
Mécanisme D'action
The mechanism of action of urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the aromatic rings may engage in π-π interactions with other molecules. These interactions can affect the compound’s reactivity and its role in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing and pigmentation.
Aromatic Amines: Compounds formed through the reduction of azo groups.
Quinones: Oxidized derivatives of aromatic compounds.
Uniqueness
The unique combination of the azo group with the urea moiety and the specific aromatic substitutions makes this compound distinct. Its specific reactivity and applications may differ from other azo compounds due to these structural features.
Conclusion
Urea, 1-phenyl-3-(p-phenylazophenyl)-1-(1-(phenylimino)ethyl)- is a complex and versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.
Propriétés
Numéro CAS |
73840-13-8 |
|---|---|
Formule moléculaire |
C27H23N5O |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
1-(C-methyl-N-phenylcarbonimidoyl)-1-phenyl-3-(4-phenyldiazenylphenyl)urea |
InChI |
InChI=1S/C27H23N5O/c1-21(28-22-11-5-2-6-12-22)32(26-15-9-4-10-16-26)27(33)29-23-17-19-25(20-18-23)31-30-24-13-7-3-8-14-24/h2-20H,1H3,(H,29,33) |
Clé InChI |
KQZGTVDZIQNPGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















